molecular formula C8H13N3 B8534725 N1-Methyl-N1-pyridin-4-yl-ethane-1,2-diamine

N1-Methyl-N1-pyridin-4-yl-ethane-1,2-diamine

Cat. No. B8534725
M. Wt: 151.21 g/mol
InChI Key: LUCZJSWUOIAORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Methyl-N1-pyridin-4-yl-ethane-1,2-diamine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1-Methyl-N1-pyridin-4-yl-ethane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-Methyl-N1-pyridin-4-yl-ethane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

N'-methyl-N'-pyridin-4-ylethane-1,2-diamine

InChI

InChI=1S/C8H13N3/c1-11(7-4-9)8-2-5-10-6-3-8/h2-3,5-6H,4,7,9H2,1H3

InChI Key

LUCZJSWUOIAORJ-UHFFFAOYSA-N

Canonical SMILES

CN(CCN)C1=CC=NC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-N-methyl-N-pyridin-4-yl-acetamide trifluoroacetate (182, 1.0 eq.) was dissolved in anhydrous THF (50 mL) under argon. A 1 M solution of LiAlH4 in THF (6.1 eq.) was added dropwise at rt and the reaction vessel was placed in an oil bath. The temperature was raised to 70° C. and the mixture stirred for 15 hr. The reaction mixture was cooled and quenched by the slow addition of water (5 mL). Solvents were evaporated to give a white solid which was titurated several times with ethyl acetate to give compound 183 as a colourless oil.
Name
2-Amino-N-methyl-N-pyridin-4-yl-acetamide trifluoroacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.